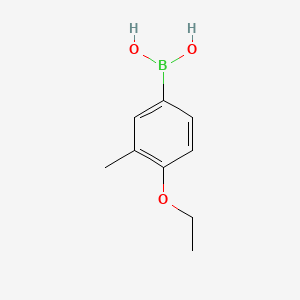

4-Ethoxy-3-methylphenylboronic acid

Description

The exact mass of the compound 4-Ethoxy-3-methylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethoxy-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFSYSHEDOIUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391633 | |

| Record name | 4-ETHOXY-3-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-08-0 | |

| Record name | B-(4-Ethoxy-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ETHOXY-3-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Ethoxy-3-methylphenyl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of 4-Ethoxy-3-methylphenylboronic acid

Executive Summary

4-Ethoxy-3-methylphenylboronic acid (CAS: 850568-08-0) is a specialized organoboron building block critical to modern medicinal chemistry and materials science.[1] Distinguished by its electron-rich aromatic core—stabilized by an ortho-methyl group and a para-ethoxy substituent—this compound serves as a premium reagent for Suzuki-Miyaura cross-coupling reactions. Its structural unique selling point lies in the 3-methyl/4-ethoxy substitution pattern, which offers a precise balance of steric bulk and lipophilicity, making it an ideal scaffold for optimizing the pharmacokinetic profiles (LogP, metabolic stability) of biaryl drug candidates. This guide provides an exhaustive technical analysis of its properties, synthesis, and application protocols.

Part 1: Chemical Identity & Physical Architecture

Core Identification Data

| Parameter | Technical Specification |

| Chemical Name | 4-Ethoxy-3-methylphenylboronic acid |

| CAS Registry Number | 850568-08-0 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| SMILES | CCOC1=C(C)C=C(C=C1)B(O)O |

| InChI Key | VLEKYZFNWIUBGE-UHFFFAOYSA-N |

| MDL Number | MFCD06659870 |

Physical Properties

| Property | Value / Description | Source Validation |

| Physical State | Solid (Crystalline Powder) | [BLD Pharm, 2024] |

| Appearance | White to off-white / pale beige | [Acros Pharmatech] |

| Melting Point | 168–175 °C (Decomposition) | [Acros Pharmatech] |

| Boiling Point (Pred.) | ~333 °C (at 760 mmHg) | [ChemBook] |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; Insoluble in Water | General Boronic Acid Property |

| pKa (Predicted) | ~8.5 (Boronic acid group) | Structure-Activity Relationship |

Part 2: Structural Analysis & Reactivity

Electronic & Steric Effects

The reactivity of 4-Ethoxy-3-methylphenylboronic acid is governed by two key substituents on the phenyl ring:

-

4-Ethoxy Group (+M Effect): The ethoxy group at the para position is a strong electron-donating group (EDG) via resonance (+M). This increases the electron density of the aromatic ring, making the carbon-boron bond slightly more susceptible to protodeboronation under highly acidic conditions but highly reactive in oxidative addition steps during cross-coupling.

-

3-Methyl Group (+I, Steric): The methyl group at the meta position (relative to boron) provides a weak inductive electron-donating effect (+I). More importantly, it introduces ortho-steric hindrance relative to the ethoxy group. This steric bulk can restrict rotation in resulting biaryl systems, potentially inducing atropisomerism or locking bioactive conformations in drug targets.

Boroxine Equilibrium

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer anhydride, the boroxine.

-

Dry State: In the solid state, particularly after drying or storage, the compound may dehydrate to form the boroxine (C₂₇H₃₃B₃O₆).

-

Solution State: In the presence of water or protic solvents (MeOH/H₂O systems used in Suzuki coupling), the equilibrium shifts back to the free boronic acid monomer, which is the active transmetallation species.

-

Implication: Stoichiometric calculations should account for variable water content; a slight excess (1.1–1.5 equiv) is recommended in synthesis.

Part 3: Synthesis & Manufacturing

Synthetic Route

The industrial standard for synthesizing 4-Ethoxy-3-methylphenylboronic acid utilizes 4-bromo-1-ethoxy-2-methylbenzene (CAS 79636-93-4) as the primary precursor.[2] The transformation involves a metal-halogen exchange followed by electrophilic trapping with a borate ester.

Protocol: Lithium-Halogen Exchange Route

-

Precursor Preparation: 4-bromo-2-methylphenol is alkylated with ethyl iodide (EtI) and cesium carbonate (Cs₂CO₃) in DMF to yield 4-bromo-1-ethoxy-2-methylbenzene .

-

Lithiation: The aryl bromide is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (n-BuLi, 1.1 equiv) is added dropwise to generate the aryl lithium intermediate.

-

Borylation: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (1.2 equiv) is added at -78 °C. The solution is allowed to warm to room temperature, forming the boronate complex.

-

Hydrolysis: The mixture is quenched with dilute aqueous HCl (1M) to hydrolyze the ester to the free boronic acid.

-

Purification: Recrystallization from acetonitrile/water or hexanes/ethyl acetate.

Workflow Visualization

Figure 1: Synthetic pathway from commercially available phenols to the target boronic acid.

Part 4: Applications in Drug Discovery[4]

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Palladium-catalyzed cross-coupling. It is particularly valuable for introducing the 4-ethoxy-3-methylphenyl moiety , a pharmacophore often used to fill hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors, GPCR ligands).

Optimized Coupling Protocol

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3-5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Temperature: 80–100 °C.

-

Note: The electron-rich nature of this boronic acid makes it highly reactive; however, oxidative homocoupling can be a side reaction. Degassing solvents is critical.

Mechanistic Visualization

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid in the transmetallation step.

Part 5: Handling, Safety, & Storage

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

Storage & Stability[1]

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis or degradation.

-

Shelf Life: 12–24 months if sealed properly.

-

Incompatibility: Strong oxidizing agents.

References

-

BLD Pharm. (2024). Certificate of Analysis: 4-Ethoxy-3-methylphenylboronic acid (CAS 850568-08-0). Retrieved from

-

Acros Pharmatech. (2024). Product Specification: 4-Ethoxy-3-methylphenylboronic acid. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

-

World Intellectual Property Organization (WIPO). (2014). WO 2014/099503: Preparation of Biaryl Derivatives as Therapeutic Agents. (Describes analogous synthesis using ethoxy-substituted aryl bromides). Link

-

Sigma-Aldrich. (2024). Product Detail: 4-Bromo-1-ethoxy-2-methylbenzene (Precursor CAS 79636-93-4).[4][5] Retrieved from

Sources

- 1. (1s,3r)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic Acid - Cas No: 22571-78-4, Purity: 95%, Molecular Formula: C9h14o3, Molecular Weight: 170.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Methoxy-3-methylphenylboronic Acid | 175883-62-2 | TCI AMERICA [tcichemicals.com]

- 4. 533884-36-5|4-bromo-2-methylphenyl methoxymethyl ether|BLD Pharm [bldpharm.com]

- 5. ตัวกลางอะโรมาติกฮาโลเจนสำหรับเกษตรเคมี (22) [myskinrecipes.com]

An In-depth Technical Guide to (4-Ethoxy-3-methylphenyl)boronic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (4-Ethoxy-3-methylphenyl)boronic acid, a valuable reagent in modern organic synthesis. Boronic acids and their derivatives are cornerstones of carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, providing a robust synthesis protocol, and exploring its applications as a strategic building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of its reactivity and offer practical, field-proven experimental methodologies.

Molecular Profile and Physicochemical Properties

(4-Ethoxy-3-methylphenyl)boronic acid is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) attached to a substituted benzene ring. The ethoxy and methyl substituents on the phenyl ring significantly influence its electronic properties and steric profile, making it a distinct building block for introducing this specific moiety into complex molecules. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃BO₃ | Alfa Chemistry |

| Molecular Weight | 180.01 g/mol | Alfa Chemistry |

| CAS Number | 850568-08-0 | TCI, U.S. Biological |

| Appearance | White to off-white powder or crystal | TCI |

| Synonyms | 4-Ethoxy-3-methylbenzeneboronic acid | TCI |

| Common State | Often exists in equilibrium with its trimeric anhydride (boroxine) | Organic Syntheses |

Note: Commercial boronic acids often contain varying amounts of their corresponding anhydride, which can be reverted to the acid form upon purification or during the reaction workup.[2]

Synthesis of (4-Ethoxy-3-methylphenyl)boronic acid

The synthesis of arylboronic acids is most commonly achieved by the electrophilic trapping of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[2][3] This method is highly reliable for producing a wide range of substituted arylboronic acids.

Synthetic Rationale and Workflow

The most direct precursor for this synthesis is 1-bromo-4-ethoxy-3-methylbenzene. This starting material undergoes a Grignard formation reaction with magnesium metal. The resulting arylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The intermediate boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product. The low temperature (-78 °C) for the borylation step is critical to prevent side reactions and ensure high yield.

Below is a diagram illustrating the synthetic workflow.

Caption: Workflow for the synthesis of (4-Ethoxy-3-methylphenyl)boronic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for arylboronic acid synthesis.[3][4][5] Appropriate safety precautions must be taken.

-

Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (Nitrogen or Argon). Equip a 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. In the dropping funnel, place a solution of 1-bromo-4-ethoxy-3-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and gently heat to initiate Grignard formation (indicated by bubbling and disappearance of the iodine color). Once initiated, add the remaining bromide solution dropwise while maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete consumption of the starting material.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via cannula or dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to afford the pure (4-Ethoxy-3-methylphenyl)boronic acid.[6]

Applications in Suzuki-Miyaura Cross-Coupling

The paramount application of (4-Ethoxy-3-methylphenyl)boronic acid is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and styrenyl frameworks that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[8]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner), forming a new organopalladium(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-ethoxy-3-methylphenyl moiety) to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Utility in Drug Discovery and Medicinal Chemistry

The 4-ethoxy-3-methylphenyl moiety is a valuable structural motif in medicinal chemistry. The ethoxy group can act as a hydrogen bond acceptor and its lipophilicity can improve pharmacokinetic properties like cell membrane permeability. The adjacent methyl group provides steric bulk and can block metabolic pathways (e.g., oxidation), potentially increasing the half-life of a drug candidate.

This boronic acid serves as a direct and efficient tool to install this pre-functionalized ring system. For example, in the development of selective estrogen receptor modulators (SERMs), complex phenoxy-ether linkages are common.[9] (4-Ethoxy-3-methylphenyl)boronic acid could be used to synthesize analogs where this specific substitution pattern is desired to optimize receptor binding or metabolic stability.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling (4-Ethoxy-3-methylphenyl)boronic acid with a generic aryl bromide.

-

Setup: To a Schlenk flask under an inert atmosphere, add (4-Ethoxy-3-methylphenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Reaction: Heat the reaction mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Handling, Storage, and Safety

-

Handling: (4-Ethoxy-3-methylphenyl)boronic acid should be handled in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Arylboronic acids are sensitive to air and moisture and can degrade over time.[10] They should be stored in tightly sealed containers, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[10] For long-term storage, refrigeration is recommended.

-

Stability: On exposure to air or heat, boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[2] While boroxines are often competent in Suzuki couplings, the presence of mixed species complicates stoichiometry. Recrystallization from water can often regenerate the pure boronic acid.[6]

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

UC Davis Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for recrystallization of arylboronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Arylboronic Acids. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for a publication. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

-

American Chemical Society Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. Accounts of Chemical Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 6-ethoxy-3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carboxylate. Retrieved from [Link]

-

PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and synthesis of a novel, highly potent, selective estrogen receptor modulator. Retrieved from [Link]

-

ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cubework.com [cubework.com]

Stability and storage conditions for 4-Ethoxy-3-methylphenylboronic acid

Technical Whitepaper: Stability Dynamics and Preservation of 4-Ethoxy-3-methylphenylboronic Acid

Executive Summary

4-Ethoxy-3-methylphenylboronic acid (CAS 850568-08-0) is a critical organoboron reagent utilized primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl scaffolds in pharmaceutical development. While arylboronic acids are often perceived as robust, this specific derivative possesses an electron-rich aromatic core (due to the 4-ethoxy and 3-methyl substituents) that alters its stability profile compared to unsubstituted phenylboronic acid.

Core Recommendation: To maintain >98% purity, this compound must be stored at 2–8°C in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) . It exhibits a natural equilibrium with its boroxine anhydride form, which is reversible but can complicate stoichiometry if uncontrolled.

Chemical Profile & Physicochemical Properties

Precise identification is the first step in stability management. Confusion with similar analogs (e.g., methoxy derivatives or cyanophenyl isomers) can lead to erroneous storage protocols.

| Property | Detail |

| Chemical Name | 4-Ethoxy-3-methylphenylboronic acid |

| CAS Number | 850568-08-0 (Verify against vendor CoA; distinct from 138642-62-3) |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Electronic State | Electron-Rich (Activated by +M effect of Ethoxy and +I effect of Methyl) |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Stability Mechanics: The "Why" Behind the Protocol

Understanding the degradation pathways is essential for troubleshooting low yields in coupling reactions.

Dehydration (The Boroxine Equilibrium)

Like most boronic acids, 4-Ethoxy-3-methylphenylboronic acid exists in a thermodynamic equilibrium with its cyclic trimer, the boroxine.

-

Mechanism: Three molecules of boronic acid lose three water molecules to form a six-membered B₃O₃ ring.

-

Trigger: Dry environments and heat shift the equilibrium toward the boroxine (anhydride).

-

Impact: This is not degradation.[1] Boroxines are generally competent coupling partners in Suzuki reactions (often hydrolyzing in situ). However, it alters the effective molecular weight, leading to stoichiometry errors if the researcher assumes 100% acid form.

Protodeboronation (The Critical Degradation Pathway)

This is the irreversible cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom.

-

Mechanism: Electron-rich arenes are more susceptible to ipso-protonation. The ethoxy group at the para position strongly donates electron density into the ring, stabilizing the sigma-complex intermediate required for protodeboronation.

-

Trigger: Acidic or basic media, elevated temperatures, and certain metal impurities.

-

Impact: Formation of 1-ethoxy-2-methylbenzene (an inert impurity), lowering yield.

Oxidative Deboronation

-

Mechanism: Insertion of oxygen into the C-B bond to form a phenol (4-ethoxy-3-methylphenol).

-

Trigger: Long-term exposure to atmospheric oxygen, accelerated by light and solution state.

-

Impact: Irreversible impurity formation.

Visualizing the Degradation Pathways

The following diagram illustrates the equilibrium and irreversible degradation pathways specific to this electron-rich system.

Figure 1: The central equilibrium (blue/yellow) is reversible. The red pathways represent permanent loss of titer.

Comprehensive Storage Protocols

To maximize shelf life and reproducibility, strictly adhere to the following conditions.

Solid State Storage (Long-Term)

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Reasoning: Low temperature kinetically inhibits both protodeboronation and oxidative pathways.

-

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Reasoning: Prevents oxidative deboronation.

-

-

Container: Amber glass vials with Teflon-lined caps.

-

Reasoning: Amber glass protects against photodegradation; Teflon prevents leaching of plasticizers which can catalyze degradation.

-

-

Humidity: Keep container tightly closed.[2][3]

-

Note: While desiccators prevent hydrolysis, extreme dryness promotes boroxine formation. A standard refrigerator environment (sealed) is usually sufficient.

-

Solution State (Short-Term Use Only)

-

Solvent: Anhydrous THF or DMF are preferred for coupling. Avoid protic solvents (MeOH, Water) for storage.

-

Stability Window:

-

In Solution (RT, Air): < 24 hours.[2]

-

In Solution (Frozen -20°C): < 1 week.

-

-

Warning: Never store stock solutions of electron-rich boronic acids for extended periods. Prepare fresh immediately before use.

Operational Decision Tree

Figure 2: Operational workflow for handling and storage to ensure reagent integrity.

Quality Control & Re-Analysis

Before committing valuable advanced intermediates to a reaction, validate the boronic acid quality.

-

H-NMR Analysis (DMSO-d6):

-

Look for the B-OH protons: Typically a broad singlet around 8.0–9.0 ppm (integrates to 2H).

-

Boroxine Check: If the B-OH signal is missing or diminished and the aromatic region is sharp, the sample may be dehydrated. Add a drop of D₂O to the NMR tube; this hydrolyzes the boroxine back to the acid, restoring the spectrum.

-

Purity Check: Look for extra aromatic signals indicating protodeboronation (1-ethoxy-2-methylbenzene).

-

-

Visual Inspection:

-

The compound should be a free-flowing white powder.

-

Yellowing or caking indicates oxidation or moisture absorption/partial polymerization.

-

Safety Considerations

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid dust generation.[1][2][3][4]

-

Disposal: Dispose of as hazardous organic waste containing boron.

References

-

Sigma-Aldrich. (n.d.).[5] 4-Ethoxy-3-methylphenylboronic acid Product Page. Retrieved from

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid equilibrium).

- Cox, P. A., et al. (2016). Protodeboronation of Electron-Rich Arylboronic Acids. ACS Catalysis. (Mechanistic insight into electron-rich boronic acid instability).

-

ChemicalBook. (2024). 4-Ethoxy-3-methylphenylboronic acid Properties and CAS 850568-08-0. Retrieved from

-

Oakwood Chemical. (n.d.). Safety Data Sheet for Substituted Phenylboronic Acids. Retrieved from

Sources

Harnessing the Potential of 4-Ethoxy-3-methylphenylboronic Acid in Modern Organic Synthesis

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Arylboronic Acids

Arylboronic acids have emerged as indispensable tools in the arsenal of the modern synthetic chemist. Their unique combination of stability, low toxicity, and versatile reactivity has positioned them as premier building blocks for the construction of complex molecular architectures.[1][2] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and selectivity, is the most prominent application, but their utility extends far beyond this single transformation.[3][4] These compounds are now central to the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[5][6][7]

This guide focuses on a specific, yet highly valuable, member of this class: 4-Ethoxy-3-methylphenylboronic acid . The strategic placement of an electron-donating ethoxy group and a sterically influencing methyl group on the phenyl ring imparts distinct reactivity and structural characteristics. We will explore the core applications of this reagent, delving into the mechanistic underpinnings of its reactivity and providing practical, field-tested insights for its successful implementation in the laboratory.

Core Attributes of 4-Ethoxy-3-methylphenylboronic Acid

Understanding the intrinsic properties of a reagent is fundamental to predicting its behavior and optimizing reaction outcomes. The structure of 4-Ethoxy-3-methylphenylboronic acid features a boronic acid group (-B(OH)₂) attached to a benzene ring substituted with a C4-ethoxy and a C3-methyl group.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. [8]2. Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. [9]The electron-donating ethoxy group on 4-Ethoxy-3-methylphenylboronic acid can accelerate this key step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle. [8]

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust starting point for coupling 4-Ethoxy-3-methylphenylboronic acid with a generic aryl bromide.

Materials:

-

4-Ethoxy-3-methylphenylboronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

-

Toluene/Water mixture (e.g., 4:1 v/v)

-

Nitrogen or Argon source

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 4-Ethoxy-3-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The biphasic system helps to dissolve both the organic and inorganic reagents.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The mixture may change color upon addition.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product. Boronic acid residues can often be removed by performing repeated evaporations from methanol, which forms the volatile trimethyl borate. [10]

Expanding Horizons: The Chan-Lam Coupling Reaction

While the Suzuki reaction builds C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds. [11]This copper-catalyzed reaction couples arylboronic acids with amines, phenols, and other N-H or O-H containing compounds. [12]It offers a significant advantage over similar palladium-catalyzed reactions (like the Buchwald-Hartwig amination) by often proceeding under milder, aerobic conditions at room temperature without the need for expensive, air-sensitive ligands. [11]

Mechanistic Rationale

The Chan-Lam coupling mechanism is more debated than the Suzuki, but a general catalytic cycle is widely accepted.

Caption: A plausible catalytic cycle for the Chan-Lam C-N/C-O coupling.

-

Ligand Exchange: The Cu(II) catalyst coordinates with the arylboronic acid and the nucleophile (amine or alcohol).

-

Reductive Elimination: The aryl group and the nucleophile couple, forming the desired product and a Cu(0) species.

-

Reoxidation: The Cu(0) is reoxidized back to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, making the reaction convenient to run in an open flask. [11]

Experimental Protocol: Synthesis of an N-Aryl Amine

This protocol describes a general procedure for the N-arylation of a primary or secondary amine with 4-Ethoxy-3-methylphenylboronic acid.

Materials:

-

4-Ethoxy-3-methylphenylboronic acid (1.5 equivalents)

-

Amine (1.0 equivalent)

-

Copper(II) Acetate (Cu(OAc)₂) (10 mol%)

-

Pyridine or Triethylamine (2.0 equivalents) (as base and/or ligand)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Air (via an open flask or a balloon)

Procedure:

-

Setup: In a flask open to the air, combine the amine (1.0 eq), 4-Ethoxy-3-methylphenylboronic acid (1.5 eq), and Cu(OAc)₂ (0.1 eq).

-

Solvent and Base: Add the solvent (e.g., DCM) and the base (e.g., pyridine). The base is crucial for facilitating the reaction.

-

Reaction: Stir the mixture vigorously at room temperature. The open flask allows atmospheric oxygen to act as the terminal oxidant. The reaction mixture often turns from blue/green to a heterogeneous mixture.

-

Monitoring: Track the consumption of the starting materials by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the copper salts. Rinse the pad with additional solvent.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired N-aryl amine.

Applications in Medicinal Chemistry and Drug Discovery

The true power of a synthetic building block is realized in its ability to construct molecules with valuable functions. Boronic acids are essential in medicinal chemistry for rapidly generating libraries of new chemical entities to explore structure-activity relationships (SAR). [1][2]The 4-ethoxy-3-methylphenyl motif is a relevant scaffold for bioactive molecules.

Boron-containing drugs have already made a significant impact, with compounds like Bortezomib (Velcade) used for treating multiple myeloma and Vaborbactam, a β-lactamase inhibitor. [5][13]While 4-Ethoxy-3-methylphenylboronic acid itself is not the active pharmaceutical ingredient, it serves as a key precursor to introduce a specific substituted aryl ring into a larger drug candidate. The oxidative cleavage of the carbon-boron bond to produce phenols under physiological conditions has also been exploited for developing chemoselective probes for reactive oxygen species (ROS) in cancer therapy. [13] The synthesis of N-arylated azomycin derivatives with antimicrobial activity has been successfully achieved using copper-catalyzed Chan-Lam reactions with various aryl boronic acids, demonstrating a direct application in creating new bioactive agents. [14]The use of 4-Ethoxy-3-methylphenylboronic acid in such a synthesis would yield a novel derivative for biological screening.

Conclusion

4-Ethoxy-3-methylphenylboronic acid is a versatile and powerful reagent in organic synthesis. Its well-defined electronic and steric properties make it a predictable and effective coupling partner in the two most important reactions for arylboronic acids: the palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this building block for the efficient synthesis of complex target molecules, from novel materials to the next generation of therapeutic agents.

References

- Vertex AI Search. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223.

- ChemicalBook. The uses of 4-Methoxyphenylboronic acid.

- ChemicalBook.

- PubMed Central.

- TCI AMERICA. 4-Methoxy-3-methylphenylboronic Acid 175883-62-2.

- ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.

- TCI Chemicals. (4-Ethoxy-3-methylphenyl)boronic Acid | 850568-08-0.

- PubMed Central.

- Wikipedia.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Organic Chemistry Portal. Chan-Lam Coupling.

- ResearchGate. 50-Must Know Key Named Organic Reactions and their Mechanisms.

- PubMed Central. Synthesis of biologically active boron-containing compounds.

- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules ?.

- PubMed Central. Development of organic reactions that productively leverage physical properties.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- ResearchGate.

- ResearchGate. Application in medicinal chemistry and comparison studies.

- Organic Reaction Workup Formulas for Specific Reagents.

- ACS Publications. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.

- ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules.

- Clancy Group.

- PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ACS Publications.

- Myers, A. The Suzuki Reaction - Chem 115.

- PrepChem.com. Synthesis of 4-tolylboronic acid.

- ResearchGate.

- RSC Publishing.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clancygroup.wse.jhu.edu [clancygroup.wse.jhu.edu]

- 7. Most popular 2024 materials chemistry articles Home [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. Chan-Lam Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Aryl Boronic Acid Renaissance: From Laboratory Curiosity to Pharmacophore

Executive Summary

Aryl boronic acids [

Part 1: The Historical Trajectory (1859–Present)

The history of aryl boronic acids is a narrative of taming reactivity—moving from pyrophoric intermediates to air-stable, functional-group-tolerant reagents.

1.1 The Ignition Point: Frankland and Michaelis

While Sir Edward Frankland is credited with the birth of organometallic chemistry in 1859 via diethylzinc, his work with triethylborane (1860) produced the first alkyl boronic acid. However, the aryl variant remained elusive until 1880. Michaelis and Becker synthesized phenylboronic acid by hydrolyzing phenylboron dichloride, a harsh method requiring sealed tubes and high temperatures.

1.2 The Stoichiometric Era (1909–1970s)

The discovery of Grignard reagents provided the first generalizable route. In 1909, Khotinsky and Melamed established the "cryogenic transmetallation" route: reacting phenylmagnesium bromide with borate esters. This method dominated for nearly a century but suffered from poor functional group tolerance (incompatible with esters, ketones, or nitriles).

1.3 The Catalytic Revolution (1995–Present)

The Suzuki-Miyaura coupling (1979) created a massive demand for diverse boronic acids. This demand rendered the Grignard route insufficient. In 1995, Ishiyama and Miyaura revolutionized the field with the Palladium-catalyzed borylation of aryl halides, allowing boronic acids to be synthesized from substrates containing sensitive functional groups.

Figure 1: Timeline of aryl boronic acid discovery and evolution.

Part 2: Structural Dynamics & Reactivity

Understanding the behavior of aryl boronic acids requires navigating their dehydration equilibrium. Novice chemists often mistake the formation of the cyclic trimer (boroxine) for decomposition.

The Boroxine Equilibrium

Boronic acids are Lewis acids (

-

Implication: A sample of "pure" phenylboronic acid is often a mixture of the free acid and the boroxine.

-

Handling: This process is reversible.[2] Adding water or treating with aqueous base during a reaction (like Suzuki coupling) hydrolyzes the boroxine back to the reactive boronate species.

Data: Electronic Effects on Acidity (

| Substituent (Para) | Electronic Effect | Approx. | Reactivity Implication |

| -NO2 | Strong Electron Withdrawing | ~7.1 | Highly Lewis Acidic; rapid sugar binding. |

| -F | Weak Electron Withdrawing | ~8.1 | Balanced reactivity. |

| -H | Neutral | ~8.8 | Standard reference. |

| -OMe | Electron Donating | ~9.3 | Less acidic; slower transmetallation. |

Part 3: Self-Validating Synthetic Protocols

As an application scientist, I prioritize protocols that include internal checks ("self-validation") to prevent wasted time on failed batches.

Protocol A: The Classical Route (Cryogenic Transmetallation)

Best for: Simple aryl rings lacking electrophilic functional groups.

Mechanism: Lithium-Halogen exchange followed by electrophilic trapping with triisopropyl borate.

-

Setup: Flame-dry a 3-neck flask. Purge with Argon. Add aryl bromide (1.0 equiv) and anhydrous THF. Cool to -78°C (dry ice/acetone).

-

Validation Check: Ensure internal probe reads <-75°C before proceeding.

-

-

Lithiation: Add

-BuLi (1.1 equiv) dropwise over 20 mins.-

Validation Check: If substrate is colored, a slight color shift usually indicates formation of the Aryl-Li species.

-

-

Trapping: Add Triisopropyl borate (

, 1.2 equiv) rapidly.-

Why? Slow addition causes the Aryl-Li to react with the formed boronate product, creating "ate" complexes (impurities).

-

-

Quench: Warm to RT. Add 2M HCl.

-

Validation Check: The mixture should become biphasic. The boronic acid usually stays in the organic layer (or precipitates if non-polar).

-

Protocol B: The Modern Route (Miyaura Borylation)

Best for: Complex pharmaceutical intermediates with esters, nitriles, or nitro groups.

Mechanism: Pd(0) cycle involving oxidative addition to Ar-X, followed by transmetallation with

-

Reagents: Combine Aryl Halide (1.0 eq), Bis(pinacolato)diboron (

, 1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.03 eq) in Dioxane.-

Expert Insight:KOAc is critical. Stronger bases (NaOH) promote competitive Suzuki coupling (homocoupling of the aryl halide). Weak base prevents this.

-

-

Reaction: Heat to 80°C for 2-4 hours.

-

Validation Check (Visual): The reaction typically starts orange/red (Pd(II)) and turns dark black (Pd(0) colloids) upon completion. If it stays bright orange, the catalyst has not activated or oxidative addition failed.

-

-

Workup: Filter through Celite (removes Pd black).

-

Validation Check (TLC): The product (Aryl-Bpin) is usually less polar than the starting aryl halide due to the greasy pinacol group. Look for a high Rf spot.

-

Figure 2: Comparison of Synthetic Workflows. Note the functional group tolerance difference.

Part 4: Therapeutic Application (Bortezomib)[2][4][5]

The transition of boronic acids from reagents to drugs was realized with Bortezomib (Velcade), the first FDA-approved proteasome inhibitor (2003).

Mechanism of Action: The 26S proteasome degrades ubiquitinated proteins.[3] In Multiple Myeloma, cancer cells overproduce proteins (immunoglobulins), making them dependent on the proteasome to prevent toxic buildup.

-

The Warhead: Bortezomib contains a peptide backbone and a C-terminal boronic acid.[4][3]

-

The Strike: The boron atom forms a reversible, tetrahedral covalent bond with the catalytic Threonine-1 residue (hydroxyl group) inside the proteasome's

-subunit. -

The Result: This blocks the chymotrypsin-like activity, leading to protein accumulation and apoptosis in the cancer cell.

Figure 3: Mechanism of Action for Bortezomib.

References

-

Frankland, E. (1860).[2] On the Organo-Boron Compounds.[1][5][6][7] Proceedings of the Royal Society of London. Link

-

Michaelis, A., & Becker, P. (1880). Ueber Monophenylborchlorid und Phenylbor-säure. Berichte der deutschen chemischen Gesellschaft.[8] Link

-

Khotinsky, E., & Melamed, M. (1909).[8][9] Die Wirkung der magnesiumorganischen Verbindungen auf die Borsäureester.[9] Berichte der deutschen chemischen Gesellschaft.[8] Link

-

Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.[1] Chemical Communications. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[10][11] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[9] The Journal of Organic Chemistry.[12][13] Link

-

Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[14] Mild Iridium-Catalyzed Borylation of Arenes.[14][15] High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate.[14][15] Journal of the American Chemical Society. Link

-

Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Organic Synthesis International: Miyaura-Ishiyama-Hartwig Borylation [organicsynthesisinternational.blogspot.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Bortezomib - Wikipedia [en.wikipedia.org]

- 4. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hartwig-Miyaura C-H Borylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miyaura borylation [ouci.dntb.gov.ua]

- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 14. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arylboronic acid or boronate synthesis [organic-chemistry.org]

The Boron Advantage: From Synthetic Scaffold to Therapeutic Warhead

Topic: Role of Boronic Acids as Building Blocks in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Shift from "Poison" to "Privileged"

Historically, elemental boron was viewed with skepticism in pharmaceutical contexts due to toxicity concerns associated with boric acid. However, the last two decades have witnessed a paradigm shift. Boronic acids (

This guide analyzes the dual role of boronic acids:

-

As Synthetic Building Blocks: The engine behind the Suzuki-Miyaura cross-coupling, enabling the rapid construction of

libraries. -

As Therapeutic Warheads: Exploiting the empty

-orbital of the boron atom to form reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites.

The Synthetic Engine: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation in modern drug discovery, allowing the modular assembly of biaryl scaffolds found in >60% of small molecule drugs.

Mechanistic Causality

The success of this reaction relies on the transmetallation step. Unlike organolithiums or Grignards, boronic acids are mild and air-stable. However, they are poor nucleophiles on their own. The addition of a base (e.g.,

Visualization: The Catalytic Cycle

The following diagram illustrates the standard catalytic cycle, highlighting the critical role of the base activation.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Note the critical entry point of the activated boronate species during transmetallation.

Field-Proven Protocol: Handling Unstable Heterocycles (MIDA Boronates)

A common failure mode in drug discovery is the instability of 2-heterocyclic boronic acids (e.g., 2-pyridine boronic acid), which undergo rapid protodeboronation. To solve this, we utilize MIDA (N-methyliminodiacetic acid) boronates .[1] These are

Protocol: Slow-Release Cross-Coupling of Unstable Boronates

| Parameter | Condition | Rationale |

| Reagents | 1.0 eq Aryl Halide, 1.2 eq MIDA Boronate | MIDA protects the boron center until activation. |

| Catalyst | 1-5 mol% Pd(OAc)2, 2-10 mol% SPhos | SPhos is electron-rich, facilitating oxidative addition of chlorides. |

| Base/Solvent | K3PO4 (3.0 eq) in Dioxane:H2O (5:1) | Aqueous base is mandatory to hydrolyze the MIDA cage. |

| Temperature | 60°C - 95°C | Heat required to drive the hydrolysis equilibrium. |

| Validation | TLC/LCMS Check: | Look for disappearance of MIDA ester (often polar) and appearance of free boronic acid (transient) + product. |

The Therapeutic Warhead: Reversible Covalent Inhibition

Moving beyond synthesis, boronic acids are increasingly used within the final drug molecule.[2] The boron atom acts as a "serine trap" or "threonine trap."

Mechanism of Action

In proteasome inhibitors like Bortezomib , the boron atom is

-

Why it works: The bond is covalent (high potency) but reversible (reduced off-target toxicity compared to permanent alkylators).

-

Bioisosterism: The tetrahedral adduct mimics the transition state of peptide bond hydrolysis, effectively "jamming" the enzyme.

Visualization: The Boron-Threonine Trap

Figure 2: Mechanism of Reversible Covalent Inhibition. The transition from sp2 to sp3 hybridization mimics the enzymatic transition state.

FDA-Approved Boron-Containing Drugs

The following table summarizes key drugs where boron is the central pharmacophore.

| Drug Name | Indication | Target | Mechanism | Year Approved |

| Bortezomib (Velcade) | Multiple Myeloma | 26S Proteasome | Reversible covalent binding to | 2003 |

| Tavaborole (Kerydin) | Onychomycosis | Leucyl-tRNA Synthetase | Boron binds to tRNA's 3'-terminal adenosine diol (Oxaborole ring). | 2014 |

| Ixazomib (Ninlaro) | Multiple Myeloma | 26S Proteasome | Oral analog of Bortezomib; improved pharmacokinetics. | 2015 |

| Vaborbactam (Vabomere) | cUTI | Cyclic boronic acid; inhibits serine | 2017 | |

| Crisaborole (Eucrisa) | Atopic Dermatitis | PDE4 | Benzoxaborole scaffold; anti-inflammatory. | 2016 |

Structural Biology & Medicinal Chemistry Insights

When designing boron-containing drugs, the medicinal chemist must account for specific geometric properties:

-

Bond Lengths: The

bond (approx 1.57 Å) is longer than -

Hydrogen Bonding: Boronic acids can act as both hydrogen bond donors (via -OH) and acceptors (via the empty orbital, though technically Lewis acidic).

-

pKa Modulation: The pKa of a typical aryl boronic acid is ~8-9. In the tetrahedral "ate" form (bound to enzyme), the complex is negatively charged. This charge can be stabilized by the "oxyanion hole" of the protease, increasing affinity.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

-

Knapp, D. M., et al. (2009). "MIDA Boronates: A General Platform for Building-Block-Based Small Molecule Construction." Journal of the American Chemical Society. [Link]

-

Adams, J., et al. (1998). "Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids." Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. [Link]

-

Plescia, J., & Moitessier, N. (2020). "Design and discovery of boronic acid drugs." European Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling with 4-Ethoxy-3-methylphenylboronic Acid

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

4-Ethoxy-3-methylphenylboronic acid (CAS: 850568-08-0 ) is a specialized organoboron building block widely utilized in medicinal chemistry for the synthesis of biaryl scaffolds found in kinase inhibitors and GPCR ligands. Its structural motif—an electron-rich phenyl ring substituted with an ethoxy group at the para position and a methyl group at the meta position relative to the boron—presents specific synthetic opportunities and challenges.

While the Suzuki-Miyaura cross-coupling is the gold standard for creating C-C bonds with this reagent, the electron-rich nature of the aromatic ring makes the carbon-boron bond susceptible to protodeboronation (hydrolysis) under aqueous basic conditions. This application note provides optimized protocols to maximize yield, suppress side reactions, and ensure reproducibility in drug development workflows.

Compound Snapshot

| Property | Detail |

| Chemical Name | 4-Ethoxy-3-methylphenylboronic acid |

| CAS Number | 850568-08-0 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Electronic Character | Electron-Rich (Activated) |

| Key Challenge | Protodeboronation, oxidative homocoupling |

| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |

Scientific Rationale: Mechanistic Considerations

The Challenge of Electron-Rich Boronic Acids

In the Suzuki-Miyaura catalytic cycle, the transmetallation step involves the transfer of the organic group from the boronate species to the palladium(II) center. For electron-rich boronic acids like 4-Ethoxy-3-methylphenylboronic acid, the nucleophilicity of the carbon-boron bond is high, which generally accelerates transmetallation.

However, this increased electron density also makes the ipso-carbon highly basic. In the presence of water and base (standard Suzuki conditions), the boronic acid can undergo protodeboronation , where the C-B bond is cleaved by a proton source before it can couple with the palladium catalyst.[1] This results in the formation of the reduced byproduct (1-ethoxy-2-methylbenzene) and significantly lowers the yield of the desired biaryl product.

Catalyst & Ligand Selection Strategy

To mitigate these side reactions, the catalytic system must be faster than the rate of deboronation.

-

Catalyst: High-activity precatalysts (e.g., XPhos Pd G3 , Pd(dppf)Cl₂ ) are preferred to facilitate rapid oxidative addition and transmetallation.

-

Base: Weaker bases (e.g., K₃PO₄ , K₂CO₃ ) are often superior to strong hydroxides (NaOH) to minimize hydrolytic cleavage.

-

Solvent: Reducing water content or using anhydrous conditions with a Lewis basic additive (e.g., Fluoride sources) can prevent protonolysis.

Visualizing the Pathway Competition

The following diagram illustrates the competition between the productive cross-coupling cycle and the destructive protodeboronation pathway.

Figure 1: Catalytic cycle showing the critical competition between productive transmetallation and destructive protodeboronation.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for coupling with Aryl Bromides and Iodides where the electrophile is not sterically hindered.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

4-Ethoxy-3-methylphenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 216 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by the addition of 2.0 M Na₂CO₃ (1.5 mL).

-

Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor conversion by LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.[2]

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Advanced Conditions (Challenging Substrates)

Best for Heteroaryl Chlorides, sterically hindered partners, or if Protocol A yields high deboronation.

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

4-Ethoxy-3-methylphenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-4 mol%)

-

Base: K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

-

Solvent: THF or Toluene / Water (10:1 ratio)

Procedure:

-

Setup: In a glovebox or under strict Schlenk technique, combine the Electrophile (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (3.0 mmol) in a reaction tube.

-

Solvent: Add degassed THF (4 mL) and degassed water (0.4 mL). Note: The low water content is critical to activate the boronic acid without promoting excessive hydrolysis.

-

Reaction: Heat to 60°C (mild heat is often sufficient for XPhos). If conversion is slow, increase to 80°C.

-

Monitoring: Check LC-MS at 2 hours. The active catalyst often drives reaction to completion quickly.

-

Workup: Filter through a pad of Celite to remove insoluble salts. Rinse with EtOAc. Concentrate and purify.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions based on observed outcomes.

Figure 2: Troubleshooting decision tree for reaction optimization.

Quantitative Comparison of Bases

| Base System | pH Regime | Risk of Deboronation | Reactivity | Recommended For |

| Na₂CO₃ (aq) | ~11 | Moderate | High | Standard Aryl Bromides |

| K₃PO₄ (solid) | ~12 (local) | Low (if low water) | Very High | Sterically hindered / Chlorides |

| CsF (anhydrous) | Neutral | Very Low | Moderate | Highly sensitive substrates |

| NaOH / KOH | >13 | High | High | Avoid with this substrate |

References

-

Suzuki-Miyaura Coupling Overview : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Protodeboronation Mechanisms : Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Buchwald Precatalysts (XPhos) : Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

-

Compound Data : 4-Ethoxy-3-methylphenylboronic acid (CAS 850568-08-0).[3][4][5][6][7] BLD Pharm / ChemicalBook Database. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. 4-ethoxy-3-methylphenylboronic acid suppliers USA [americanchemicalsuppliers.com]

- 4. 850568-08-0|4-Ethoxy-3-methylphenylboronic acid|BLD Pharm [bldpharm.com]

- 5. rightpathind.com [rightpathind.com]

- 6. kemix.com.au [kemix.com.au]

- 7. calpaclab.com [calpaclab.com]

Suzuki-Miyaura reaction conditions using 4-Ethoxy-3-methylphenylboronic acid

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Ethoxy-3-methylphenylboronic Acid

HExecutive Summary

This technical guide details the optimized reaction parameters for utilizing 4-Ethoxy-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. While this reagent serves as a versatile building block for constructing biaryl scaffolds in tyrosine kinase inhibitors and liquid crystal materials, its specific electronic profile—characterized by the electron-donating ethoxy group—presents unique challenges regarding protodeboronation .

This guide moves beyond generic "recipes" to provide a mechanistic rationale for condition selection, ensuring high yields and minimizing byproduct formation.

Mechanistic Profiling & Reactivity

To optimize the reaction, one must understand the substrate's behavior at the molecular level.

-

Electronic Effect (The "Double-Edged Sword"): The C4-ethoxy group is a strong

-donor, and the C3-methyl group is a weak-

Benefit: The carbon-boron bond is more nucleophilic, potentially accelerating the transmetallation step in the catalytic cycle.

-

Risk:[1] Electron-rich arylboronic acids are highly susceptible to protodeboronation (hydrolysis of the C-B bond replaced by C-H). This side reaction competes with the desired cross-coupling, especially in aqueous, basic media at high temperatures.

-

-

Steric Environment: The C3-methyl group is meta to the boronic acid moiety. Consequently, the active site (C1) is relatively unhindered (ortho-hydrogens at C2 and C6). This allows for the use of standard bulky phosphine ligands without significant steric penalty during transmetallation.

Critical Decision Pathway

The choice of base and solvent system is dictated by the electrophile (coupling partner) reactivity:

-

Scenario A (Reactive Electrophiles - Aryl Bromides/Iodides): Fast oxidative addition allows the use of aqueous conditions.

-

Scenario B (Sluggish Electrophiles - Aryl Chlorides/Electron-Rich Aryls): Slow reaction times increase the window for protodeboronation. Anhydrous conditions are required.

Visualization: The Catalytic Logic

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: Kinetic competition between productive coupling and protodeboronation. Note that the activated 'ate' complex is the branch point for the side reaction.

Experimental Protocols

Protocol A: The "Robust" Standard (Aryl Bromides/Iodides)

Best for: Routine synthesis, scale-up, and highly reactive partners.

Reagents:

-

Substrate: 4-Ethoxy-3-methylphenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl

·CH-

Rationale: The bidentate dppf ligand prevents catalyst decomposition and promotes reductive elimination.

-

-

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Rationale: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

-

Procedure:

-

Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 216 mg), and K

CO -

Add Pd(dppf)Cl

(0.03 mmol, ~25 mg). -

Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Heat to 80–90 °C for 4–12 hours.

-

Monitoring: Check TLC/LCMS. If the boronic acid is consumed but starting halide remains, add 0.2 equiv more boronic acid (indicates protodeboronation occurred).

Protocol B: The "Anhydrous" System (Aryl Chlorides / Sensitive Substrates)

Best for: Slow-reacting electrophiles where prolonged heating in water causes boronic acid decomposition.

Reagents:

-

Catalyst: Pd

(dba)-

Rationale: Buchwald ligands (XPhos/SPhos) create a highly active catalyst capable of coupling aryl chlorides and sterically hindered partners at lower temperatures.

-

-

Base: K

PO -

Solvent: Toluene or n-Butanol (Anhydrous)

Procedure:

-

Combine boronic acid (1.5 equiv), aryl chloride (1.0 equiv), Pd

(dba) -

Purge strictly with Argon.

-

Add anhydrous Toluene (0.2 M concentration relative to halide).

-

Heat to 100 °C .

-

Note: The absence of water minimizes protodeboronation, allowing the slower oxidative addition of the aryl chloride to proceed without losing the nucleophile.

Data Summary & Condition Screening

Use the table below to select the starting point based on your electrophile.

| Electrophile Type | Catalyst System | Base | Solvent | Temp | Key Risk |

| Aryl Iodide | Pd(PPh | Na | DME/H | 60°C | Homocoupling |

| Aryl Bromide | Pd(dppf)Cl | K | Dioxane/H | 80°C | Protodeboronation |

| Aryl Chloride | Pd-XPhos G2 | K | Toluene (dry) | 100°C | Catalyst Deactivation |

| Heterocycle | Pd(Amphos)Cl | Cs | DMF/H | 90°C | Heteroatom Coordination |

Quality Control & Troubleshooting

Self-Validating the Reaction: A successful protocol includes checkpoints to verify integrity.

-

The "Color Change" Check:

-

Observation: Reaction mixture turns black/precipitates Pd black immediately upon heating.

-

Diagnosis: Catalyst decomposition ("death").

-

Fix: Switch to a bidentate ligand (dppf) or increase ligand:metal ratio.

-

-

The "Missing Boron" Check (LCMS):

-

Observation: Starting material (Halide) is intact, but Boronic Acid mass (M+ = 180) is gone. A new peak at Mass 136 (4-Ethoxy-3-methylbenzene) appears.

-

Diagnosis:Protodeboronation . The reaction conditions are too wet or too basic for the rate of coupling.

-

Fix: Switch to Protocol B (Anhydrous K

PO

-

-

Stoichiometry Verification:

-

Always use 1.2 to 1.5 equivalents of 4-Ethoxy-3-methylphenylboronic acid. The excess accounts for the unavoidable minor hydrolysis inherent to electron-rich boronic acids.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. (Basis for Protocol B). [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanistic insights on protodeboronation). [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Utilizing 4-Ethoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using 4-ethoxy-3-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. The content is structured to deliver not only procedural steps but also the underlying scientific principles, empowering researchers to effectively troubleshoot and adapt these methods for their specific research and development needs.

Introduction: The Significance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Their prevalence in top-selling drugs underscores their importance in drug discovery.[2] The development of efficient and versatile synthetic methods for constructing these C(sp²)-C(sp²) bonds is therefore a cornerstone of modern organic synthesis.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][3] This reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.

This application note focuses on the utility of 4-ethoxy-3-methylphenylboronic acid , a versatile building block that allows for the introduction of a specifically substituted phenyl ring, a valuable moiety in the design of novel bioactive molecules and functional materials.

The Reagent in Focus: 4-Ethoxy-3-methylphenylboronic Acid

4-Ethoxy-3-methylphenylboronic acid offers a unique combination of electronic and steric properties. The ethoxy group, an electron-donating substituent, can influence the electronic properties of the resulting biaryl compound. The methyl group provides steric bulk and a lipophilic character, which can be crucial for modulating the pharmacological profile of a drug candidate.

Key Properties:

| Property | Value |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF |

The boronic acid functional group is key to its reactivity in the Suzuki-Miyaura coupling. It is crucial to handle and store boronic acids under conditions that prevent dehydration to the corresponding boroxine, which can affect reactivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-ethoxy-3-methylphenylboronic acid (1.2 mmol, 1.2 equiv), the base (2.0 mmol, 2.0 equiv), and the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Causality Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid.

-

-